
(2-Bromophenyl)(1H-pyrrol-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromophenyl)(1H-pyrrol-1-yl)methanone is an organic compound that features a brominated phenyl group attached to a pyrrole ring via a methanone bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(1H-pyrrol-1-yl)methanone typically involves the reaction of 2-bromobenzoyl chloride with pyrrole in the presence of a base. A common method includes the following steps:
Starting Materials: 2-bromobenzoyl chloride and pyrrole.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. A base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-bromobenzoyl chloride is added dropwise to a solution of pyrrole and triethylamine in a suitable solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is typically purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Automation: Integrating automated systems for precise control over reaction parameters and product isolation.
化学反应分析
Types of Reactions
(2-Bromophenyl)(1H-pyrrol-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl-pyrrole derivatives, while oxidation and reduction can lead to different functionalized compounds.
科学研究应用
(2-Bromophenyl)(1H-pyrrol-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
作用机制
The mechanism by which (2-Bromophenyl)(1H-pyrrol-1-yl)methanone exerts its effects depends on its interaction with molecular targets. For instance:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Protein Binding: It can interact with proteins, altering their structure and function.
Pathways Involved: The specific pathways affected by the compound depend on its target molecules and the biological context.
相似化合物的比较
Similar Compounds
- (2-Chlorophenyl)(1H-pyrrol-1-yl)methanone
- (2-Fluorophenyl)(1H-pyrrol-1-yl)methanone
- (2-Iodophenyl)(1H-pyrrol-1-yl)methanone
Uniqueness
(2-Bromophenyl)(1H-pyrrol-1-yl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro, fluoro, and iodo analogs, which may have different chemical and biological properties.
属性
CAS 编号 |
161988-46-1 |
|---|---|
分子式 |
C11H8BrNO |
分子量 |
250.09 g/mol |
IUPAC 名称 |
(2-bromophenyl)-pyrrol-1-ylmethanone |
InChI |
InChI=1S/C11H8BrNO/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-8H |
InChI 键 |
SPSKDFVUMFGFRN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)N2C=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


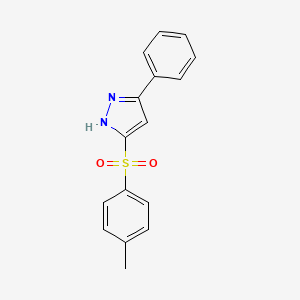
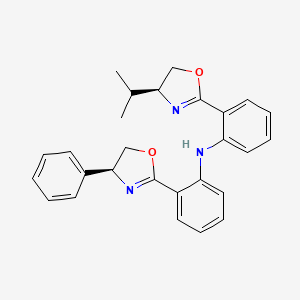
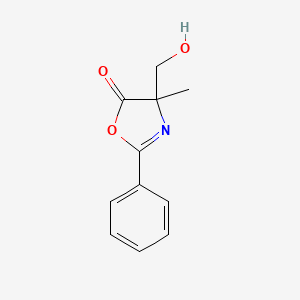
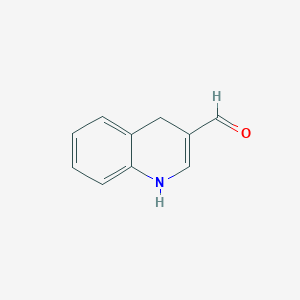
![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)
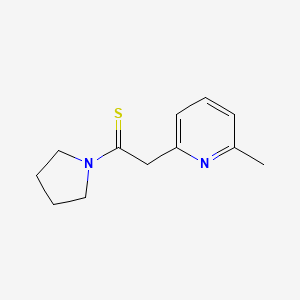
![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)
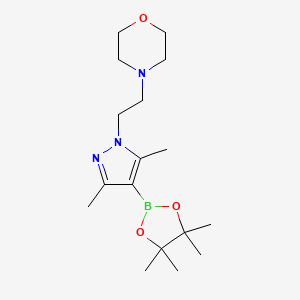

![1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone](/img/structure/B12873709.png)
![2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)
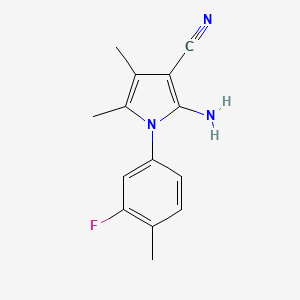
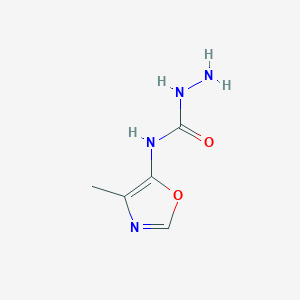
![2-(Difluoromethyl)benzo[d]oxazol-6-ol](/img/structure/B12873728.png)
